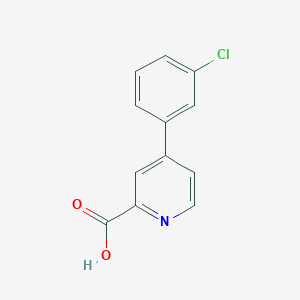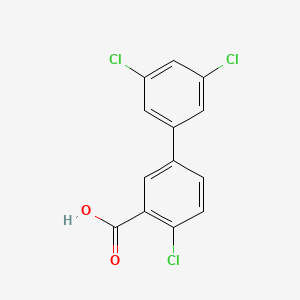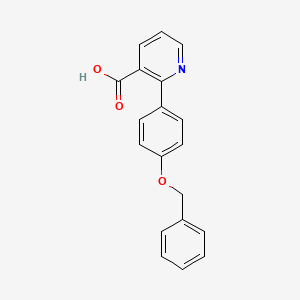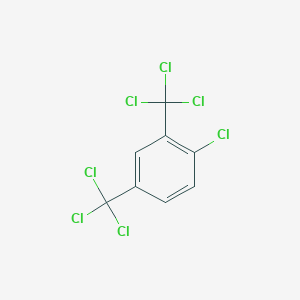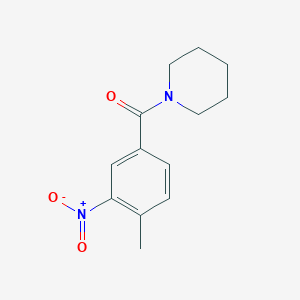![molecular formula C12H14Cl2FNO4S B6363473 2,2-Dichloro-N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide, 90% CAS No. 887574-74-5](/img/structure/B6363473.png)
2,2-Dichloro-N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide, 90%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide, 90% is a useful research compound. Its molecular formula is C12H14Cl2FNO4S and its molecular weight is 358.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2-Dichloro-N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide, 90% is 357.0004627 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals -> Antiinfectives for systemic use -> Antibiotics. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 2,2-Dichloro-N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide, 90% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dichloro-N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide, 90% including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of 2,2-dichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide, also known as Florfenicol, is the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis within the bacterial cell.
Mode of Action
Florfenicol acts by binding to the 50S subunit of the bacterial ribosome , thereby inhibiting peptidyl transferase activity . This action blocks the transpeptidation reaction, leading to the inhibition of protein chain elongation . By selectively acting on the 70S ribosome, which is a component of the bacterial cell, it alters and interferes with the function of peptidyl transferase, thereby doubly interfering with bacterial protein synthesis .
Biochemical Pathways
The action of Florfenicol affects the protein synthesis pathway in bacteria. By inhibiting the peptidyl transferase enzyme, it prevents the transfer of amino acids to the growing peptide chain, thereby disrupting protein synthesis . This disruption affects the growth and multiplication of the bacteria, leading to its eventual death.
Pharmacokinetics
It is known that florfenicol is rapidly absorbed and widely distributed in the body after administration
Result of Action
The result of Florfenicol’s action is the inhibition of bacterial growth and multiplication . By interfering with protein synthesis, Florfenicol prevents bacteria from producing essential proteins, which are necessary for their growth and reproduction. This leads to the death of the bacteria, thereby treating the infection.
Action Environment
The action, efficacy, and stability of Florfenicol can be influenced by various environmental factors For instance, the presence of other bacteria, the pH of the environment, and the presence of other drugs can all impact the effectiveness of Florfenicol.
生化学分析
Biochemical Properties
2,2-Dichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide plays a crucial role in inhibiting bacterial protein synthesis. It interacts with the 50S ribosomal subunit of bacteria, preventing the formation of the 70S ribosome, which is essential for protein synthesis . This interaction inhibits the activity of peptidyl transferase, an enzyme critical for the elongation of the peptide chain during translation. By blocking this enzyme, the compound effectively halts bacterial growth and replication.
Cellular Effects
The effects of 2,2-Dichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide on cells are profound. It primarily targets bacterial cells, leading to the inhibition of protein synthesis and subsequent cell death . In mammalian cells, the compound has been shown to have minimal effects, making it a safe option for treating bacterial infections in animals. At higher concentrations, it can cause temporary side effects such as reduced appetite and mild gastrointestinal disturbances in livestock .
Molecular Mechanism
At the molecular level, 2,2-Dichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide exerts its effects by binding to the 50S ribosomal subunit of bacteria . This binding prevents the proper alignment of the ribosome, inhibiting the peptidyl transferase activity necessary for peptide bond formation. The compound’s fluorine and methylsulfonyl groups enhance its binding affinity and specificity for the bacterial ribosome, making it highly effective against a broad spectrum of bacterial pathogens .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and efficacy of 2,2-Dichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide have been well-documented. The compound remains stable under standard storage conditions and retains its antimicrobial activity over extended periods . Long-term studies have shown that it does not degrade significantly, ensuring consistent results in both in vitro and in vivo experiments . Prolonged exposure to light and high temperatures can lead to gradual degradation, reducing its effectiveness .
Dosage Effects in Animal Models
The effects of 2,2-Dichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide vary with dosage in animal models. At therapeutic doses, the compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, it can lead to toxic effects such as reduced feed intake, dehydration, and mild gastrointestinal disturbances . It is crucial to adhere to recommended dosages to avoid these adverse effects and ensure the compound’s efficacy.
Metabolic Pathways
2,2-Dichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is initially oxidized by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate . These metabolic processes enhance the compound’s solubility, facilitating its excretion via the kidneys . The metabolic pathways ensure that the compound is efficiently cleared from the body, minimizing the risk of accumulation and toxicity.
Transport and Distribution
Within cells and tissues, 2,2-Dichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide is transported primarily via passive diffusion . The compound’s lipophilic nature allows it to cross cell membranes easily, leading to widespread distribution in various tissues . It binds to plasma proteins, which aids in its transport and prolongs its half-life in the bloodstream . The compound’s distribution is extensive, reaching therapeutic concentrations in target tissues such as the lungs, liver, and kidneys .
Subcellular Localization
The subcellular localization of 2,2-Dichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide is primarily within the cytoplasm of bacterial cells . Here, it interacts with the ribosomes to inhibit protein synthesis . In mammalian cells, the compound does not accumulate significantly, reducing the risk of off-target effects . The presence of specific targeting signals or post-translational modifications that direct the compound to particular cellular compartments has not been extensively studied .
特性
IUPAC Name |
2,2-dichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIRNRDRBQJXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860958 |
Source


|
| Record name | 2,2-Dichloro-N-{3-fluoro-1-hydroxy-1-[4-(methanesulfonyl)phenyl]propan-2-yl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
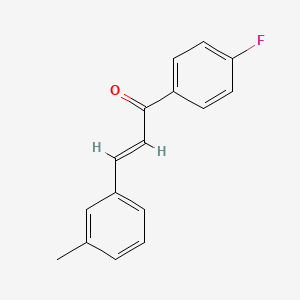
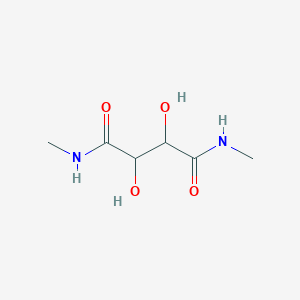
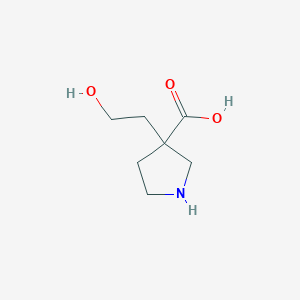
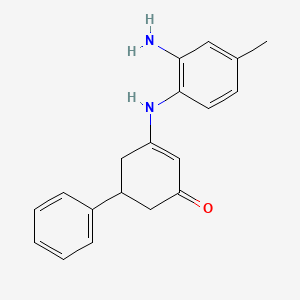
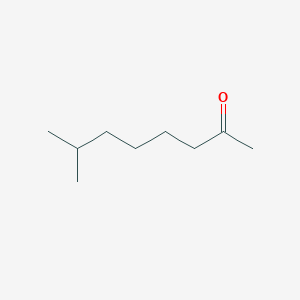
![1-(Phenylcarbonyl)-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6363437.png)
![[(Methoxy)(methyl)]carbene chromium pentacarbonyl](/img/structure/B6363438.png)
